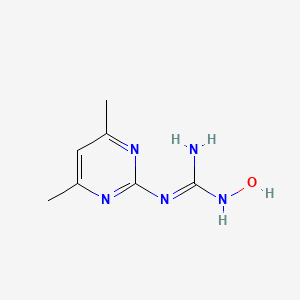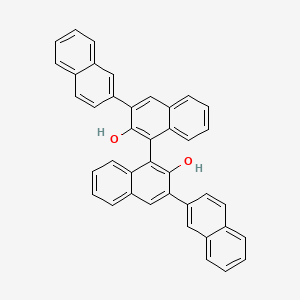
2-((1-((5-氯-2-甲氧基苯基)磺酰基)吡咯烷-3-基)氧基)-6-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound known for its diverse applications in scientific research and industry
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The initial step often involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine under basic conditions to form the sulfonylated pyrrolidine derivative.
-
Coupling with Pyridine Derivative: : The next step involves the coupling of the sulfonylated pyrrolidine with a 6-methylpyridine derivative. This is typically done using a nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the electrophilic carbon of the pyridine derivative, facilitated by a suitable base.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes where feasible. Industrial production also emphasizes the use of cost-effective reagents and solvents, as well as the recycling of by-products to minimize waste.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the pyridine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while nucleophilic substitution at the pyridine ring can introduce various functional groups, enhancing the compound’s versatility.
作用机制
The mechanism by which 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyridine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes.
相似化合物的比较
Similar Compounds
- 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-methylpyridine
Uniqueness
Compared to similar compounds, 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine stands out due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 6-methyl group on the pyridine ring can affect the compound’s electronic distribution and steric interactions, making it unique in its class.
This detailed overview provides a comprehensive understanding of 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-4-3-5-17(19-12)24-14-8-9-20(11-14)25(21,22)16-10-13(18)6-7-15(16)23-2/h3-7,10,14H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKAWLPZQGLAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2531845.png)
![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2531846.png)
![4-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2531847.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2531853.png)



![Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate](/img/structure/B2531863.png)
